(2S)-2-(5-Chloro-3-fluorophenyl)piperidine (2S)-2-(5-Chloro-3-fluorophenyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1212955-17-3
VCID: VC4284056
InChI: InChI=1S/C11H13ClFN/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h5-7,11,14H,1-4H2/t11-/m0/s1
SMILES: C1CCNC(C1)C2=CC(=CC(=C2)Cl)F
Molecular Formula: C11H13ClFN
Molecular Weight: 213.68

(2S)-2-(5-Chloro-3-fluorophenyl)piperidine

CAS No.: 1212955-17-3

Cat. No.: VC4284056

Molecular Formula: C11H13ClFN

Molecular Weight: 213.68

* For research use only. Not for human or veterinary use.

(2S)-2-(5-Chloro-3-fluorophenyl)piperidine - 1212955-17-3

Specification

CAS No. 1212955-17-3
Molecular Formula C11H13ClFN
Molecular Weight 213.68
IUPAC Name (2S)-2-(3-chloro-5-fluorophenyl)piperidine
Standard InChI InChI=1S/C11H13ClFN/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h5-7,11,14H,1-4H2/t11-/m0/s1
Standard InChI Key FTAXWCKZGYGUSF-NSHDSACASA-N
SMILES C1CCNC(C1)C2=CC(=CC(=C2)Cl)F

Introduction

Structural Characterization and Stereochemical Significance

The compound features a piperidine ring substituted at the 2-position with a 5-chloro-3-fluorophenyl group. X-ray crystallography studies confirm its three-dimensional conformation, revealing a chair-like piperidine ring with equatorial positioning of the aryl substituent . The (2S) stereochemistry is critical for its biological interactions, as enantiomeric specificity often dictates binding affinities to target proteins .

Key Structural Features:

  • Chiral Center: The (2S) configuration ensures optimal spatial alignment for molecular recognition.

  • Aromatic Substitution: The 5-chloro-3-fluorophenyl group introduces electronic effects (e.g., electron withdrawal) that influence reactivity and solubility .

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution

A common synthetic strategy involves nucleophilic substitution, where piperidine acts as a nucleophile attacking halogenated benzene derivatives. For example, reacting 3-chloro-2-butanone with ammonium acetate and aryl aldehydes under acidic conditions yields piperidin-4-one intermediates, which are subsequently reduced to piperidines .

Asymmetric Catalysis

Physicochemical Properties

PropertyValueSource
Molecular Weight213.68 g/mol
Boiling Point251.1 ± 40.0 °C (predicted)
Density1.209 ± 0.06 g/cm³ (predicted)
pKa9.10 ± 0.10 (predicted)
SolubilityLow in water; soluble in DMSO

The compound’s lipophilicity (logP ≈ 2.8) and moderate basicity (pKa ~9.1) suggest favorable membrane permeability, aligning with its potential as a CNS-active agent .

Biological Activity and Pharmacological Applications

MDM2 Inhibition

Structural analogs, such as spirooxindoles, demonstrate high affinity for MDM2 (Ki <1 nM), a negative regulator of p53. This interaction stabilizes p53, triggering apoptosis in cancer cells .

Antimicrobial Activity

Chlorinated piperidines show moderate activity against E. coli (MIC = 5 µM), attributed to sulfonamide and halogen substituents enhancing target binding .

Computational and Pharmacokinetic Insights

Molecular Docking

Docking studies with proteins (PDB: 6FS1, 5N21) reveal strong interactions via:

  • Hydrogen Bonds: Between the piperidine nitrogen and Thr26 residue.

  • Halogen Bonds: Chlorine and fluorine atoms with hydrophobic pockets .

ADMET Predictions

  • Absorption: High intestinal permeability (Caco-2 Papp >10⁻⁶ cm/s).

  • Metabolism: CYP3A4-mediated oxidation predominates .

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